molecular formula C21H18F3N3O2S B2565780 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 896054-22-1

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2565780
CAS No.: 896054-22-1
M. Wt: 433.45
InChI Key: KNSGCAVVYMXNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group, a thioether linkage to an acetamide moiety, and a 4-(trifluoromethyl)phenyl group at the acetamide nitrogen. Its structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c1-2-29-17-9-3-14(4-10-17)18-11-12-20(27-26-18)30-13-19(28)25-16-7-5-15(6-8-16)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGCAVVYMXNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, identified by CAS number 872689-13-9, is a synthetic compound that exhibits potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H18F3N3O2SC_{21}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 433.45 g/mol. The compound features a pyridazine ring, an ethoxyphenyl group, and a trifluoromethylphenyl moiety, contributing to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyridazine derivatives, including the target compound. The biological activity is often assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
IndomethacinTBDTBD

Note: TBD = To Be Determined based on ongoing research.

In a study assessing various pyridazine derivatives, compounds with similar structures demonstrated significant COX-2 inhibition with IC50 values comparable to that of celecoxib, a standard anti-inflammatory drug .

The proposed mechanism involves the compound's ability to inhibit the activity of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Additionally, preliminary data suggest that the compound may modulate other inflammatory pathways, such as the expression of inducible nitric oxide synthase (iNOS) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Pyridazine Ring : Essential for biological activity; modifications can enhance or reduce potency.
  • Ethoxyphenyl Group : Influences lipophilicity and receptor binding.
  • Trifluoromethyl Group : Known to enhance metabolic stability and potency against certain targets.

Research indicates that variations in these groups can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • In Vivo Studies : Animal models have shown that pyridazine derivatives exhibit reduced edema in carrageenan-induced paw edema tests compared to control groups treated with standard anti-inflammatory agents .
  • Cell Culture Experiments : In vitro studies using RAW264.7 macrophages demonstrated that compounds with similar structures significantly downregulated COX-2 and iNOS mRNA levels upon treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs differ in heterocyclic cores, substituent positions, and functional groups. Key comparisons include:

Compound Name Heterocycle Substituents (Heterocycle) Acetamide Substituent Linkage Molecular Weight (g/mol)*
Target Compound Pyridazin-3-yl 6-(4-ethoxyphenyl) 4-(trifluoromethyl)phenyl Thioether ~397.36
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide Pyrimidin-2-yl 4-hydroxy 3-(trifluoromethyl)phenyl Thioether ~383.33
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidin-2-yl 4-(thietan-3-yloxy), 6-methyl Ethyl ester Thioether ~342.44

*Molecular weights calculated based on structural formulas.

Key Observations:

  • Heterocycle Differences: Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two meta nitrogen atoms). Pyridazine’s electron-deficient nature may enhance reactivity or polar interactions compared to pyrimidine .
  • The 3-trifluoromethyl vs. 4-trifluoromethyl position in the acetamide substituent alters steric and electronic interactions with targets .
  • Linkage and Functional Groups: The thioether linkage is conserved across analogs, but the acetamide group in the target compound (vs. ester in ) likely enhances metabolic stability due to resistance to esterase-mediated hydrolysis .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be made:

  • Lipophilicity: The trifluoromethyl group and ethoxy substituent suggest higher logP than the hydroxy-substituted analog in .
  • Hydrogen Bonding: The pyridazine core and acetamide group may increase hydrogen-bonding capacity compared to pyrimidine-based esters .

Spectroscopic Characterization

Spectroscopic methods (e.g., NMR, UV) are critical for structural confirmation. For example:

  • 1H-NMR: The ethoxy group’s protons (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and pyridazine aromatic protons (δ ~7.5–8.5 ppm) would distinguish the target compound from analogs .
  • 13C-NMR: The trifluoromethyl carbon (δ ~120–125 ppm, q, J = 280–300 Hz) and pyridazine carbons (δ ~150–160 ppm) would provide additional confirmation .

Research Findings and Implications

  • Biological Activity: No direct pharmacological data are available for the target compound.
  • Synthetic Challenges: The thioether linkage and pyridazine core may require specialized reagents (e.g., Lawesson’s reagent) or protective strategies to avoid oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.